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Compound of Interest

3-Bromo-6-chloropyrazolo[1,5-
Compound Name:
ajpyrimidine

Cat. No.: B3008435

The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered
immense interest in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2]
Its structural rigidity, planarity, and rich electronic nature make it an ideal foundation for
designing molecules that can interact with high specificity at biological targets. This core is
featured in numerous approved pharmaceuticals and clinical candidates, particularly as potent
protein kinase inhibitors for targeted cancer therapy.[3][4][5]

Within this important class of compounds, 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
emerges as a strategically vital building block for drug discovery and development.[6] Its
distinct di-halogenated substitution pattern provides medicinal chemists with a versatile
platform for orthogonal chemical modifications. The differential reactivity of the C3-bromine and
C6-chlorine atoms allows for sequential, site-selective introduction of various functional groups,
enabling the systematic exploration of chemical space and the fine-tuning of structure-activity
relationships (SAR). This guide provides a comprehensive overview of its properties, synthesis,
reactivity, and application as a cornerstone intermediate in modern drug discovery.

Physicochemical and Structural Data

A summary of the key properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is provided
below. This data is essential for experimental design, including reaction setup, solvent
selection, and analytical characterization.
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Property Value

CAS Number 1314893-92-9[7][8][]

Molecular Formula CeH3BrCINs[6][8][10]

Molecular Weight 232.47 g/mol [6][8]

Appearance Solid[10]

Purity Typically =97%[6][8]

Storage 2-8°C, dry, closed conditions[6]

InChl Key FYWMEWXIWGOWCJ-UHFFFAOYSA-N[10]

Synthetic Strategies: Constructing the Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving
the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic partner, such
as a B-dicarbonyl compound.[1][3][11] The specific introduction of the 6-chloro and 3-bromo
substituents can be achieved through several strategic approaches.

A plausible and efficient synthetic route involves a two-step process:

o Formation of the 6-Chloropyrazolo[1,5-a]pyrimidine Intermediate: The synthesis can
commence with the reaction of a 3-aminopyrazole with a malonic acid derivative. The use of
phosphorus oxychloride (POCIs) serves a dual purpose: it acts as a dehydrating agent to
facilitate the cyclization and as a chlorinating agent to install the chlorine atom at the C5 and
C7 positions. Subsequent selective manipulation can yield the 6-chloro isomer.[1]

» Regioselective Bromination at C3: With the chlorinated scaffold in hand, the next critical step
is the selective bromination of the pyrazole ring. The C3 position of the pyrazolo[1,5-
a]pyrimidine system is electron-rich, making it susceptible to electrophilic substitution.[12] A
common and effective method for this transformation is the use of N-Bromosuccinimide
(NBS) in a suitable solvent like acetonitrile or DMF.[13] The reaction proceeds under mild
conditions to afford the target molecule, 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, with
high regioselectivity.
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Step 1: Cyclocondensation & Chlorination

3-Aminopyrazole

Malonic Acid, POCls

6-Chloropyrazolo[1,5-a]pyrimidine

NBS, Acetonitrile

Step 2: Electrophilic Bromination

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Click to download full resolution via product page

Caption: A plausible two-step synthesis pathway for the target compound.

Chemical Reactivity and Orthogonal Synthetic
Utility
The true value of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine lies in the differential reactivity

of its two halogen substituents. This feature enables chemists to perform selective, stepwise
functionalization, making it a powerful tool for building molecular diversity.

e C3-Position (C-Br Bond): The bromine atom on the electron-rich pyrazole ring is highly
amenable to a wide range of palladium-catalyzed cross-coupling reactions. This includes, but
is not limited to, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. The C-Br
bond is significantly more reactive in these transformations than the C-Cl bond on the
pyrimidine ring, providing a predictable handle for introducing aryl, heteroaryl, alkyl, alkynyl,
and amino moieties. This selective reactivity is the cornerstone of its utility in library
synthesis.[1][14]
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e C6-Position (C-Cl Bond): The chlorine atom is attached to the electron-deficient pyrimidine
ring. This electronic arrangement activates the C6 position towards Nucleophilic Aromatic
Substitution (SNAr) reactions.[1] After the C3 position has been functionalized via cross-
coupling, the C6-chloro group can be readily displaced by a variety of nucleophiles, such as
primary and secondary amines, alcohols, and thiols. This SNAr reaction typically requires
more forcing conditions (e.g., heat) than the Pd-catalyzed couplings, further ensuring
orthogonality.

This predictable, stepwise reactivity allows for a logical and efficient approach to drug
discovery, as illustrated below.

3-Bromo-6-chloropyrazolo
[1,5-a]pyrimidine

3-Aryl-6-amino-disubstituted
Product Library

. Suzuki Coupling 3-Aryl-6-chloropyrazolo SNAr Reaction
(e.g., Arylboronic Acid, Pd catalyst) [1,5-a]pyrimidine (e.g., Amine, Heat)

Click to download full resolution via product page

Caption: Orthogonal functionalization workflow using the title compound.

Applications in Drug Discovery

The synthetic versatility of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine makes it a high-value
intermediate across multiple therapeutic areas.[6]

» Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a proven "hinge-binding" motif for
many protein kinases. The ability to install a diversity of substituents at the C3 and C6
positions allows for the optimization of potency and selectivity against specific kinase targets
implicated in oncology.[3][6]

 Inflammatory and CNS Disorders: Beyond oncology, this scaffold is being explored for its
potential in treating inflammatory diseases and central nervous system (CNS) disorders.[6]
The precise control over physicochemical properties (like polarity and solubility) afforded by
this building block is critical for developing CNS-penetrant drugs.
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» Aryl Hydrocarbon Receptor (AHR) Antagonists: Recent research has identified the
pyrazolo[1,5-a]pyrimidine core as a promising starting point for developing AHR antagonists,
which are of interest in cancer immunology.[15]

o Agrochemicals: The structural motifs prevalent in pharmaceuticals are often transferable to
agrochemical research, where this compound can be used to design novel pesticides with
improved efficacy and selectivity.[6]

Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling
reaction at the C3 position, a common first step in a library synthesis campaign.

Objective: To synthesize a 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine derivative.

Materials:

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (1.0 eq)

Arylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.05 eq)

Sodium Carbonate (NazCO:s) (3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Procedure:

 Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, the corresponding
arylboronic acid, and Pd(dppf)Cl-.

» Reagent Addition: Add the sodium carbonate.
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» Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

e Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice
more with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

« |solation: Purify the resulting crude residue by flash column chromatography on silica gel to
yield the desired 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine product.

Trustworthiness Note:This is a generalized protocol. The specific catalyst, base, solvent, and
temperature may require optimization for different arylboronic acid substrates. All work should
be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate
personal protective equipment (PPE).

Conclusion

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it is a
strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity at the
C3 and C6 positions provides a reliable and efficient platform for generating vast libraries of
novel compounds. For researchers and scientists in pharmaceutical and agrochemical
development, mastering the chemistry of this building block opens the door to systematically
exploring structure-activity relationships and developing next-generation therapeutics and
functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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